The Unseen Workhorse: A Technical Guide to Lathosterol-d7 as a Stable Isotope-Labeled Standard
The Unseen Workhorse: A Technical Guide to Lathosterol-d7 as a Stable Isotope-Labeled Standard
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of sterol analysis, precision and accuracy are paramount. This technical guide delves into the critical role of Lathosterol-d7, a deuterated stable isotope-labeled standard, in the quantitative analysis of lathosterol and other related sterols. Its application is fundamental in advancing research in cholesterol metabolism, diagnosing metabolic disorders, and developing novel therapeutics.
Core Function: The Gold Standard for Quantification
Lathosterol-d7 serves as an ideal internal standard for mass spectrometry-based quantification methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Its chemical properties are nearly identical to the endogenous analyte, lathosterol, ensuring it behaves similarly during sample extraction, derivatization, and ionization. However, its increased mass, due to the seven deuterium atoms, allows it to be distinguished from the unlabeled lathosterol by the mass spectrometer.[3] This co-elution and differential detection enable precise correction for any sample loss during processing and for variations in instrument response, leading to highly accurate and reliable quantification.
Stable isotope-labeled standards like Lathosterol-d7 are the gold standard in quantitative bioanalysis, offering significant advantages over other types of internal standards.[4] They compensate for matrix effects, which are a common source of error in the analysis of complex biological samples such as plasma, serum, and tissues.
Applications in Research and Clinical Diagnostics
The accurate measurement of lathosterol levels is crucial for several reasons. Lathosterol is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[5][6] Therefore, its concentration in biological fluids is a direct indicator of the rate of cholesterol synthesis.[1][6][7]
Key applications of Lathosterol-d7 as an internal standard include:
-
Monitoring Cholesterol Synthesis: In clinical studies, the ratio of lathosterol to cholesterol in serum is used to assess the effectiveness of cholesterol-lowering drugs like statins.[6][8]
-
Diagnosing Metabolic Disorders: Elevated levels of lathosterol are indicative of certain genetic disorders of cholesterol metabolism, such as lathosterolosis, which is caused by a deficiency of the enzyme sterol-C5-desaturase.[1][9] It is also implicated in Cerebrotendinous Xanthomatosis (CTX).[1]
-
Research in Disease Pathophysiology: Studying alterations in cholesterol biosynthesis pathways is crucial in understanding the pathology of various diseases, including neurodegenerative disorders like Huntington's disease, certain types of leukodystrophy, and atherosclerosis.[5][6]
-
Drug Development: In the development of new drugs targeting cholesterol metabolism, accurate quantification of pathway intermediates is essential for evaluating drug efficacy and mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data for Lathosterol-d7 and its application in analytical methods.
Table 1: Physicochemical Properties of Lathosterol-d7
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₉D₇O | [2][3][10] |
| Molecular Weight | 393.70 g/mol | [2][10] |
| Purity | >99% (by TLC) | [2] |
| Storage Temperature | -20°C | [2] |
| Appearance | Powder | [2] |
Table 2: Example LC-MS/MS Method Parameters for Lathosterol Quantification
| Parameter | Condition | Source |
| LC System | UPLC System | [8][11] |
| Column | Thermo Hypersil GOLD C18 (2.1 x 100 mm, 1.9 µm) | [8][11] |
| Mobile Phase | Isocratic flow of 0.1% formic acid in water and 0.1% formic acid in methanol (17:83, v/v) | [8] |
| Injection Volume | 5 µL | [8] |
| MS System | AB/Sciex QTRAP 5500 | [8][11] |
| Ionization Mode | Positive Atmospheric Pressure Chemical Ionization (APCI) | [8][11] |
| MRM Transition (Lathosterol) | m/z 369.4 → 95.1 | [8] |
| MRM Transition (Internal Standard) | Varies depending on IS used (e.g., 25-hydroxycholesterol-d₆: m/z 375.6 → 95.1) | [8] |
| Lower Limit of Quantitation (LLOQ) | 0.1 µg/mL | [8] |
| Calibration Curve Range | 0.1 µg/mL to 10 µg/mL | [11] |
Experimental Protocols
Below is a detailed, consolidated methodology for the quantification of lathosterol in human serum using Lathosterol-d7 as an internal standard, based on established protocols.
Protocol: Quantification of Serum Lathosterol by LC-MS/MS
1. Materials and Reagents:
-
Lathosterol-d7 (Internal Standard)
-
Lathosterol (for calibration standards)
-
Human Serum
-
Methanol (HPLC grade)
-
Toluene
-
Cyclohexane
-
Milli-Q Water
-
Hydrolysis Solution (e.g., 8 g NaOH + 20 mL H₂O + 180 mL 99.5% ethanol)
-
Glass conical centrifuge tubes with screw caps
2. Preparation of Internal Standard Stock and Working Solutions: [12]
-
Prepare a stock solution of Lathosterol-d7 at 1 mg/mL in toluene. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
On the day of analysis, bring the stock solution to room temperature.
-
Dilute the stock solution in HPLC grade methanol to a final working concentration of 10 ng/µL.
3. Sample Preparation: [12][13]
-
Pipette 250 µL of serum sample into a 15 mL glass conical centrifuge tube.
-
Add 20 µL of the Lathosterol-d7 internal standard working solution (10 ng/µL) to the serum sample and vortex.
-
Add 1 mL of hydrolysis solution and vortex vigorously for 10 seconds.
-
Incubate the samples at 65°C for 1 hour in a shaking water bath.
-
Add 0.5 mL of Milli-Q water.
-
Add 3 mL of cyclohexane for liquid-liquid extraction.
-
Vortex vigorously for 20 seconds.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
4. Preparation of Calibration Standards and Quality Controls: [8][12]
-
Due to the endogenous presence of lathosterol, a surrogate matrix (e.g., stripped serum or a synthetic matrix) is recommended for preparing calibration standards and low-level quality controls (QCs).
-
Prepare a stock solution of unlabeled lathosterol.
-
Perform serial dilutions of the lathosterol stock solution in the surrogate matrix to create a calibration curve covering the expected concentration range of the samples (e.g., 0.1 to 10 µg/mL).
-
Prepare at least three levels of QCs (low, medium, and high) in authentic human plasma to assess the accuracy and precision of the method.
-
Process the calibration standards and QCs in the same manner as the unknown samples.
5. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters outlined in Table 2.
-
Inject the reconstituted samples, calibration standards, and QCs.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
6. Data Analysis:
-
Integrate the peak areas for lathosterol and Lathosterol-d7.
-
Calculate the peak area ratio of lathosterol to Lathosterol-d7.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.
-
Determine the concentration of lathosterol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway: The Kandutsch-Russell Pathway of Cholesterol Biosynthesis
Caption: The Kandutsch-Russell pathway of cholesterol biosynthesis, highlighting the position of lathosterol.
Experimental Workflow: Quantitative Analysis using Lathosterol-d7
Caption: General workflow for quantitative analysis of lathosterol using Lathosterol-d7 as an internal standard.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Lathosterol-d7 powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sterol Metabolism and Transport in Atherosclerosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipotype.com [lipotype.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medpace.com [medpace.com]
- 9. Successful treatment of lathosterolosis: A rare defect in cholesterol biosynthesis—A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. medpace.com [medpace.com]
- 12. Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
